molecular formula C27H41N3O5 B3025787 Beauveriolide III CAS No. 221111-70-2

Beauveriolide III

Cat. No. B3025787
CAS RN: 221111-70-2
M. Wt: 487.6 g/mol
InChI Key: VEELKRGSLCNVAR-QVZGIDAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beauveriolide III is a 13-membered cyclodepsipeptide isolated from Beauveria sp . It inhibits acyl-CoA:cholesterol acyltransferase (ACAT) to block the synthesis of cholesteryl ester, leading to a reduction of lipid droplets in macrophages . This compound is more potent against ACAT1 than ACAT2 (IC50 5.5 vs. > 20 µM, respectively) .


Synthesis Analysis

Beauveriolide analogues were designed wherein the Leu or D-allo-Ile residue was replaced by photoreactive amino acids possessing methyldiazirine or trifluoromethyldiazirine in the side chains . The methyldiazirine moiety was installed by reaction of methyl ketones with liquid ammonia to provide imine intermediates, followed by treatment with hydroxylamine-O-sulfonic acid to provide the diaziridines .


Molecular Structure Analysis

The molecular formula of this compound is C27H41N3O5 . The exact mass is 487.30 and the molecular weight is 487.641 .


Chemical Reactions Analysis

This compound has been reported to bind to sterol O-acyltransferase (SOAT), inhibiting its ability to synthesize cholesteryl esters .


Physical And Chemical Properties Analysis

This compound is soluble in methanol, ethanol, acetone, acetonitrile, ethyl acetate, and chloroform . It is insoluble in water and hexane .

Scientific Research Applications

Antiatherogenic Activity

Beauveriolide III, isolated from the fungal Beauveria sp., has shown significant inhibitory activity against lipid droplet accumulation in primary mouse peritoneal macrophages. This compound specifically inhibits macrophage acyl-CoA:cholesterol acyltransferase (ACAT) activity, leading to reduced cholesteryl ester (CE) synthesis and a decrease in lipid droplets in macrophages. Furthermore, it demonstrates antiatherogenic activity in vivo without notable side effects like diarrhea or cytotoxicity to adrenal tissues, unlike many synthetic ACAT inhibitors. This makes this compound a promising candidate for antiatherosclerotic agents (Namatame, I., Tomoda, H., Ishibashi, S., & Ōmura, S., 2004).

Stereochemistry and Isomer Activity

The stereochemistry of this compound is crucial for its bioactivity. Research has shown that the 3S configuration of this compound is important for its inhibitory activity on lipid droplet accumulation in macrophages. This finding emerged from synthesizing and testing four this compound isomers, revealing that isomers with the 3S configuration (specifically 23a and 23d) showed potent inhibitory activity, while others demonstrated weaker effects. This insight contributes to understanding the structure-activity relationship of this compound (Ohshiro, T., Namatame, I., Nagai, K., Sekiguchi, T., Doi, T., Takahashi, T., Akasaka, K., Rudel, L., Tomoda, H., & Ōmura, S., 2006).

Combinatorial Synthesis and Analogue Evaluation

A focused library of beauveriolide analogues was synthesized to explore variations in their bioactivity. Some analogues showed significantly higher potency than this compound itself in inhibiting lipid droplet accumulation in macrophages. This research aids in identifying more effective compounds and understanding the chemical basis for the biological activity of this compound (Nagai, K., Doi, T., Ohshiro, T., Sunazuka, T., Tomoda, H., Takahashi, T., & Ōmura, S., 2008).

Selective Inhibition of Sterol O-Acyltransferase Isozymes

This compound demonstrates selective inhibition of sterol O-acyltransferases 1 (SOAT1) in cell-based assays, despite inhibiting both SOAT1 and SOAT2 in enzyme-based assays. This selectivity is important as it suggests this compound's potential utility in targeting specific pathways in lipid metabolism, which could be relevant for treating conditions like atherosclerosis (Ohshiro, T., Kobayashi, K., Ohba, M., Matsuda, D., Rudel, L., Takahashi, T., Doi, T., & Tomoda, H., 2017).

Mechanism of Action

Target of Action

Beauveriolide III, a naturally occurring cyclodepsipeptide, primarily targets Sterol O-acyltransferase 1 and 2 (SOAT1 and SOAT2) . These are endoplasmic reticulum (ER) membrane proteins that play a crucial role in the synthesis of cholesteryl esters .

Mode of Action

This compound inhibits the activity of SOAT1 and SOAT2 . In an enzyme-based assay, this compound inhibited both SOAT1 and SOAT2 to a similar extent . In a cell-based assay using soat1-/soat2-expressing chinese hamster ovary (cho) cells, this compound selectively inhibited soat1 . This selective inhibition of SOAT1 by this compound was reproduced in intact ER fractions prepared from SOAT1/SOAT2-CHO cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of cholesteryl esters . By inhibiting SOAT1 and SOAT2, this compound blocks the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters . This inhibition disrupts lipid droplet formation in macrophages .

Pharmacokinetics

This compound has been demonstrated to be orally active in atherosclerogenic mouse models , suggesting it has good bioavailability.

Result of Action

The inhibition of SOAT1 and SOAT2 by this compound leads to a decrease in the synthesis of cholesteryl esters . This results in reduced lipid droplet formation in macrophages . More importantly, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice .

Action Environment

It’s worth noting that the selective inhibition of soat1 by this compound was observed in intact er fractions prepared from soat1/soat2-cho cells , suggesting that the cellular environment may play a role in its mode of action.

Biochemical Analysis

Biochemical Properties

Beauveriolide III interacts with sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins . It inhibits their ability to synthesize cholesteryl esters . This compound is more potent against ACAT1 than ACAT2 .

Cellular Effects

In cellular processes, this compound has been shown to decrease the secretion of beta-amyloid peptides from cells expressing human amyloid precursor protein . This suggests that this compound could potentially be used in the treatment of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a putative active site responsible for SOAT1 located on the cytosolic side of the ER . This compound is not accessible to the corresponding active site for SOAT2 located on the luminal side .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice . The specific dosage effects and any potential toxic or adverse effects at high doses are not clearly documented in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol synthesis . It inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters .

Transport and Distribution

This compound is able to cross the gastrointestinal barrier, circulate untouched in the blood, and be excreted in the urine when administered orally to experimental mice .

Subcellular Localization

This compound interacts with proteins located in the endoplasmic reticulum (ER) of cells . The specific compartments or organelles that this compound is directed to within the cell are not clearly documented in the available literature.

properties

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEELKRGSLCNVAR-QVZGIDAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauveriolide III
Reactant of Route 2
Beauveriolide III
Reactant of Route 3
Beauveriolide III
Reactant of Route 4
Beauveriolide III
Reactant of Route 5
Beauveriolide III
Reactant of Route 6
Beauveriolide III

Q & A

Q1: What is Beauveriolide III and what is its mechanism of action?

A: this compound (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, this compound reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []

Q2: What is the significance of this compound's stereochemistry?

A: The stereochemistry of this compound, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.

Q3: Does this compound exhibit selectivity towards ACAT isozymes?

A: Interestingly, while this compound can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []

Q4: How has combinatorial synthesis been employed in this compound research?

A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of this compound and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]

Q5: What is the potential therapeutic application of this compound?

A: this compound exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.

Q6: Are there any known limitations or challenges associated with this compound?

A6: While this compound shows promise, challenges remain. Further research is needed to:

  • Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []
  • Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []
  • Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []

Q7: What analytical techniques are used to characterize and study this compound?

A7: Various analytical techniques have been employed to characterize and study this compound, including:

  • Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]
  • Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of this compound and its analogues. [, , , ]
  • Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]
  • Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.